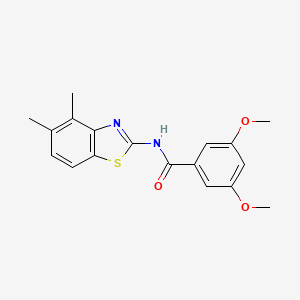![molecular formula C25H28FN5O2S B2480960 5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-98-1](/img/structure/B2480960.png)
5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of synthetic molecules that have been explored for their potential in various applications, including medicinal chemistry. Its structure suggests a combination of several pharmacophore elements, which could impart unique biological activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves multistep reactions, starting from ester ethoxycarbonylhydrazones with primary amines or through regiospecific displacement and cyclization reactions to form the desired triazole nucleus. Such processes underscore the complexity and the preciseness required in synthesizing such compounds, indicating a high degree of synthetic challenge (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been characterized through various spectroscopic techniques, including X-ray powder diffraction. These studies provide insights into the compound's crystalline structure, which is critical for understanding its chemical reactivity and interactions (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Triazole compounds are known for their versatile chemical properties, allowing for further functionalization. The chemical reactivity often involves interactions at the triazole ring, which can lead to the formation of various derivatives with potential biological activities. These reactions are essential for the development of new compounds with optimized properties (Dong & Wang, 2005).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Triazole derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives have shown good to moderate activity against various microorganisms (Bektaş et al., 2007).
Antagonist Activity for Neurotransmitter Receptors
- Certain triazole derivatives have been found to exhibit potent antagonist activity for the 5-HT2 (serotonin) receptor, a key target in neuropsychiatric disorder treatments (Watanabe et al., 1992).
Anti-Cancer Activity
- Research on benzimidazole derivatives bearing a triazole moiety, closely related to the compound , has shown potential anti-cancer activity. These studies involve molecular docking and density functional theory to understand the mechanism behind their anti-cancer properties (Karayel, 2021).
Neuroprotective and Anti-Ischemic Activity
- Cinnamide derivatives containing structures similar to the specified compound have demonstrated effective activities against neurotoxicity and potential protective effects on cerebral infarction (Zhong et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of a similar compound, fpmint, have been found to inhibit ents . These inhibitors reduce the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . This suggests that the compound could potentially act as an irreversible and non-competitive inhibitor .
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in nucleotide synthesis and regulation of adenosine function . Therefore, it can be inferred that the compound might affect these biochemical pathways.
Result of Action
Similar compounds have been found to reduce cell viability . This suggests that the compound could potentially have cytotoxic effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2S/c1-3-21-27-25-31(28-21)24(32)23(34-25)22(17-9-11-18(12-10-17)33-4-2)30-15-13-29(14-16-30)20-8-6-5-7-19(20)26/h5-12,22,32H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURMHYFDVJZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

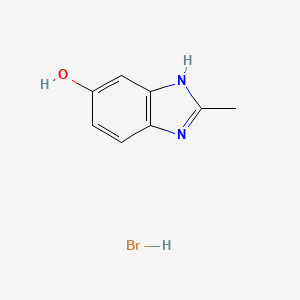
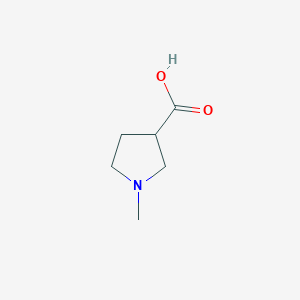
![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)
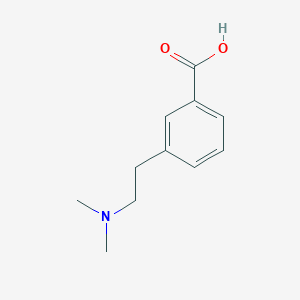
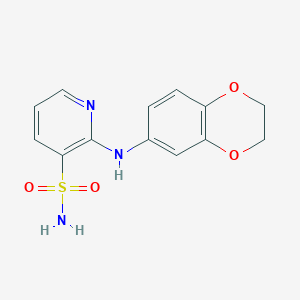
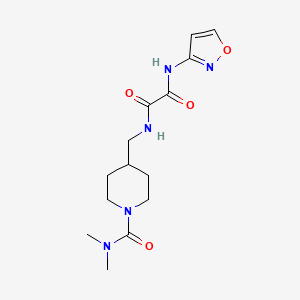
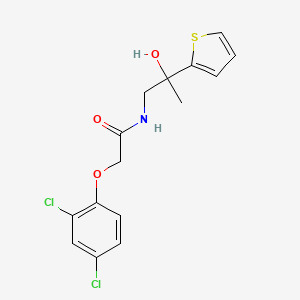
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)
![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)
